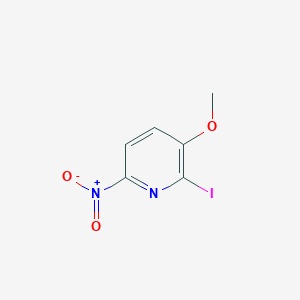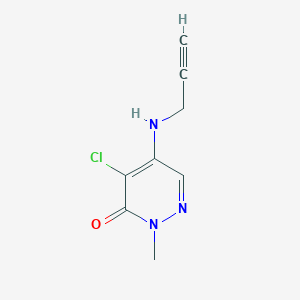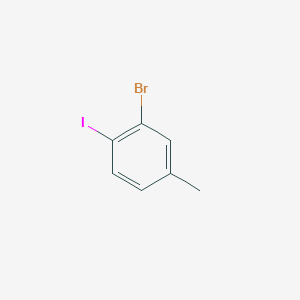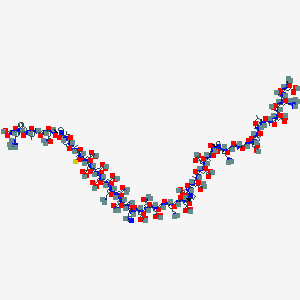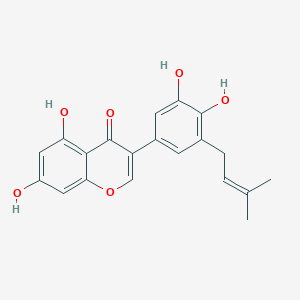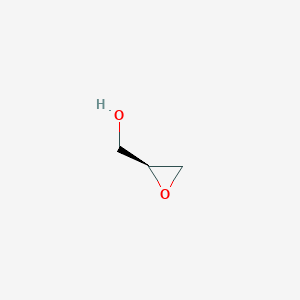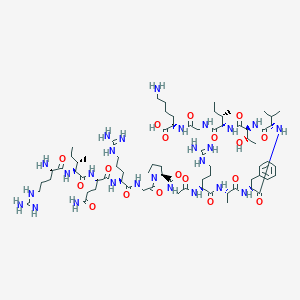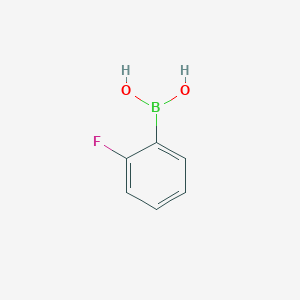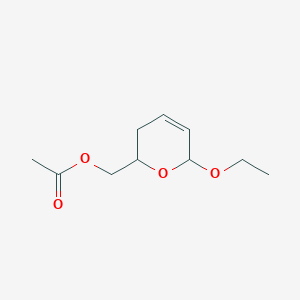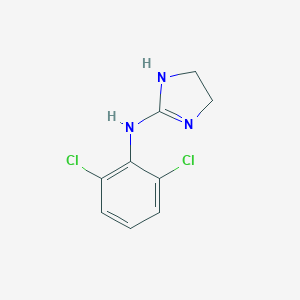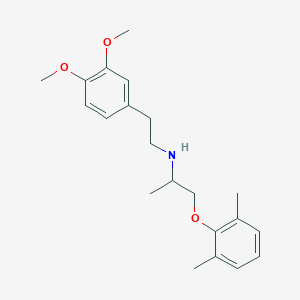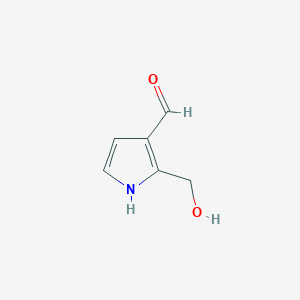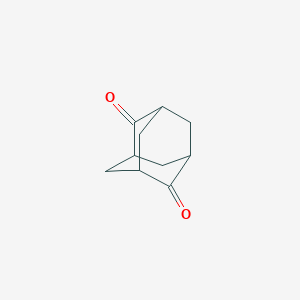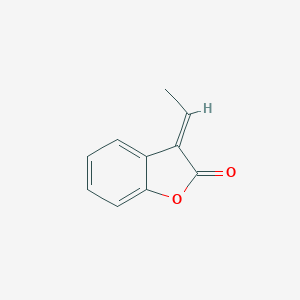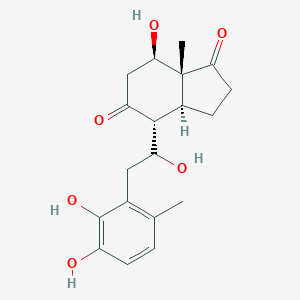
Thsat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thsat, also known as tetrahydrothiophene-3-amine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Thsat is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its structure.
Mécanisme D'action
The mechanism of action of Thsat is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Thsat has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. Thsat has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Effets Biochimiques Et Physiologiques
Thsat has been shown to have various biochemical and physiological effects. In vitro studies have shown that Thsat inhibits the growth of cancer cells and bacteria. Thsat has also been shown to reduce the production of inflammatory cytokines in cells. In vivo studies have shown that Thsat has anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Thsat in lab experiments is its low toxicity and high solubility in water. Thsat can be easily synthesized in the lab and can be used in various assays to study its effects on different biological systems. However, one of the limitations of using Thsat in lab experiments is its instability in air and light. Thsat can also react with other compounds in the lab, which can affect its activity.
Orientations Futures
For research on Thsat include studying its potential use in the treatment of cancer and inflammatory diseases, identifying its targets in the body, and developing new synthetic methods for Thsat.
Méthodes De Synthèse
The synthesis of Thsat involves the reaction of 3-bromothiophene with ammonia gas in the presence of palladium on carbon catalyst. The reaction takes place at a temperature of 100°C and under hydrogen pressure. The yield of Thsat obtained from this method is around 60%.
Applications De Recherche Scientifique
Thsat has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Thsat has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, Thsat has been used as a plant growth regulator and insecticide. In material science, Thsat has been used as a corrosion inhibitor and as a component in the synthesis of polymers.
Propriétés
Numéro CAS |
113565-94-9 |
|---|---|
Nom du produit |
Thsat |
Formule moléculaire |
C19H24O6 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(3aS,4R,7R,7aR)-4-[2-(2,3-dihydroxy-6-methylphenyl)-1-hydroxyethyl]-7-hydroxy-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione |
InChI |
InChI=1S/C19H24O6/c1-9-3-5-12(20)18(25)10(9)7-13(21)17-11-4-6-15(23)19(11,2)16(24)8-14(17)22/h3,5,11,13,16-17,20-21,24-25H,4,6-8H2,1-2H3/t11-,13?,16+,17+,19-/m0/s1 |
Clé InChI |
YFZJGCLOFUBQST-YBPXMJGFSA-N |
SMILES isomérique |
CC1=C(C(=C(C=C1)O)O)CC([C@H]2[C@@H]3CCC(=O)[C@]3([C@@H](CC2=O)O)C)O |
SMILES |
CC1=C(C(=C(C=C1)O)O)CC(C2C3CCC(=O)C3(C(CC2=O)O)C)O |
SMILES canonique |
CC1=C(C(=C(C=C1)O)O)CC(C2C3CCC(=O)C3(C(CC2=O)O)C)O |
Synonymes |
3,4,7,12-tetrahydroxy-9,10-seco-1,3,5(10)-androstatriene-9,17-dione THSAT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



